molecular formula C14H19NO4 B050999 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid CAS No. 71420-92-3

2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid

Cat. No. B050999
CAS RN: 71420-92-3
M. Wt: 265.3 g/mol
InChI Key: LXPQNTNSSNXGIN-UHFFFAOYSA-N
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Description

2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid (also known as Boc-Phe-OH) is an important chemical compound that is used in a variety of different scientific research applications. Boc-Phe-OH has a wide range of uses in organic synthesis and biochemistry, and it has been found to have a significant number of biochemical and physiological effects.

Scientific Research Applications

  • Quantitative Analysis of tert-Butyloxycarbonyl Group : The tert-butyloxycarbonyl group, a component of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, can be quantitatively cleaved from blocked amino acids and peptides using perchloric acid in acetic acid. This method facilitates the accurate determination of tert-butyloxycarbonyl derivatives, crucial in peptide synthesis and modification (Ehrlich-Rogozinski, 1974).

  • Synthesis of Novel Compounds : The compound has been used in the synthesis of unique derivatives, such as the formation of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, demonstrating its utility in creating new molecular structures (Wang Yu-huan, 2009).

  • Improved Selectivity in Removal of tert-Butyloxycarbonyl Group : Research has shown that using trifluoroacetic acid in combination with acetic acid enhances the selectivity in removing the tert-butyloxycarbonyl group, a critical step in peptide synthesis (Bodanszky & Bodanszky, 2009).

  • Study of Peptide Conformation : The structure of compounds containing the tert-butyloxycarbonyl group has been analyzed to understand its impact on peptide conformation, which is significant in protein and peptide chemistry (Jankowska et al., 2002).

  • Development of Amino Acid-Based Polyacetylenes : The compound has been used in the synthesis of amino acid-derived acetylene monomers, indicating its role in polymer chemistry (Gao et al., 2003).

Mechanism of Action

The tert-butoxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Safety and Hazards

The compound is associated with certain hazards. It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-6-4-10(5-7-11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPQNTNSSNXGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71420-92-3
Record name 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 7.76 g (38.5 mmol) of 4-aminomethylphenylacetic acid hydrochloride, 10.42 g (42.3 mmol) of 2-t-butoxycarbonyloxyimino-2-phenylacetonitrile and 13.33 ml (96.2 mmol) of triethylamine in 60 ml of 50% aqueous dioxane was stirred for 2.5 hours at ambient temperature. The solvent was removed, 25 ml of water and 50 ml of ethyl acetate were added and the layers were separated. The aqueous phase was extracted with ethyl acetate then stirred with ethyl acetate and acidified to pH 1-1.5 with 3 N hydrochloric acid. The mixture was then extracted three times with ethyl acetate and the combined extracts were washed with water, dried (MgSO4) and evaporated to give 4-(N-t-butoxycarbonylaminomethyl)phenylacetic acid, m.p. 108°-110°.
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7.76 g
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10.42 g
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13.33 mL
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60 mL
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Synthesis routes and methods II

Procedure details

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